molecular formula C11H15NO2 B108570 tert-Butyl 4-aminobenzoate CAS No. 18144-47-3

tert-Butyl 4-aminobenzoate

Cat. No.: B108570
CAS No.: 18144-47-3
M. Wt: 193.24 g/mol
InChI Key: KYORUZMJUKHKFS-UHFFFAOYSA-N
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Description

tert-Butyl 4-aminobenzoate: is an organic compound with the molecular formula C11H15NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and the para position of the benzene ring is substituted with an amino group. This compound is known for its applications in organic synthesis and pharmaceutical research.

Mechanism of Action

Target of Action

Tert-Butyl 4-aminobenzoate is primarily used as a building block for the synthesis of antifolates . Antifolates are a class of compounds that inhibit the function of folic acid, a vitamin that plays a crucial role in cell division and growth. By inhibiting the function of folic acid, antifolates can prevent the growth of rapidly dividing cells, such as cancer cells .

Mode of Action

The compound interacts with its targets by mimicking the structure of folic acid, allowing it to bind to enzymes that normally use folic acid as a substrate . This prevents these enzymes from carrying out their normal function, which in turn disrupts the biochemical pathways that depend on them .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folate pathway, which is involved in the synthesis of nucleotides, the building blocks of DNA and RNA . By inhibiting this pathway, the compound can disrupt the ability of cells to divide and grow .

Pharmacokinetics

Given its structural similarity to other antifolates, it is likely to be well-absorbed and distributed throughout the body . Its metabolism and excretion would likely involve enzymatic breakdown and renal excretion .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of DNA and RNA synthesis, leading to cell cycle arrest and apoptosis, or programmed cell death . This can result in the inhibition of tumor growth in the case of cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution . Additionally, the presence of other drugs or compounds can affect its metabolism and excretion .

Biochemical Analysis

Biochemical Properties

tert-Butyl 4-aminobenzoate interacts with various enzymes, proteins, and other biomolecules. It is used in the synthesis of antifolates, which are important as tumor cell inhibitors . The specific enzymes, proteins, and biomolecules it interacts with are not mentioned in the available literature.

Cellular Effects

Its derivatives have shown various biological activities, including antimicrobial and cytotoxic properties .

Molecular Mechanism

It is known that the modification of the amino group can result in altered vitamin function in susceptible strains .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 4-aminobenzoate is typically synthesized from tert-butyl 4-nitrobenzoate. The synthesis involves the reduction of the nitro group to an amino group. One common method involves dissolving tert-butyl 4-nitrobenzoate in methanol and adding palladium on carbon (Pd/C) as a catalyst. The reaction mixture is then subjected to hydrogen gas under pressure, resulting in the reduction of the nitro group to an amino group .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction is carefully monitored to maintain the appropriate temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-aminobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group in tert-butyl 4-nitrobenzoate is reduced to an amino group using hydrogen gas and a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming N-substituted derivatives.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Methyl 4-aminobenzoate
  • Ethyl 4-aminobenzoate
  • tert-Butyl 2-aminobenzoate

Comparison: tert-Butyl 4-aminobenzoate is unique due to its tert-butyl ester group, which provides steric hindrance and affects its reactivity compared to other esters like methyl or ethyl 4-aminobenzoate. This steric effect can influence the compound’s solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

tert-butyl 4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYORUZMJUKHKFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00283457
Record name tert-Butyl 4-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18144-47-3
Record name 18144-47-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tert-Butyl 4-aminobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-amino-, 1,1-dimethylethyl ester
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Synthesis routes and methods

Procedure details

4-Aminobenzoic acid (5.0 g) was suspended in thionyl chloride (50 ml) and heated to a gentle reflux. After two hours the solution went completely clear, and so the reaction was allowed to cool and the thionyl chloride was removed under reduced pressure, the last traces by azeotrope with dichloromethane (3×50 ml). The resulting acid chloride was dissolved in more dichloromethane (50 ml) and a solution of t-butanol (15 ml) in dichloromethane (15 ml) was added to the stirred solution which was cooled in an ice bath. A solid white precipitate was formed--the hydrochloride salt of the title compound. This was isolated by evaporation of the dichloromethane, followed by suspension of the solid in ethyl acetate (100 ml) and filtration. The material was suspended in 10% aqueous sodium hydrogencarbonate solution (100 ml) and extracted into dichloromethane (3×100 ml). The organic layer was dried, filtered and evaporated to leave a pale cream solid (4.67 g, 66%), m.p. 106°-109° C. (lit. m.p. 109.5° C.) (R. Adams et al (1926) J. Amer. Chem. Soc., 48, 1758), the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common applications of tert-Butyl 4-aminobenzoate in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis. One notable application is its use in palladium-catalyzed amination reactions. [] This method enables the efficient synthesis of various N-substituted derivatives of this compound. [] These derivatives can be further modified and utilized in the development of pharmaceuticals, agrochemicals, and other valuable compounds.

Q2: How does the structure of this compound contribute to its reactivity?

A2: The structure of this compound features both an electron-donating amine group and an electron-withdrawing ester group on the benzene ring. This combination influences the reactivity of the molecule in several ways:

  • Nucleophilic Aromatic Substitution: The electron-withdrawing ester group activates the benzene ring towards nucleophilic aromatic substitution reactions. This allows for the displacement of suitable leaving groups, such as halogens, by nucleophiles like amines. []
  • Palladium-Catalyzed Coupling: The presence of the amine group provides a site for coordination with transition metal catalysts, such as palladium. This enables the molecule to participate in palladium-catalyzed coupling reactions, like the Buchwald-Hartwig amination, leading to the formation of new carbon-nitrogen bonds. []

Q3: Can you provide an example of how this compound has been used in the development of biologically active compounds?

A3: One example is the synthesis of 1,4-naphthoquinone derivatives with antiproliferative activity against human cervical cancer cells. [] Researchers reacted 2,3-dichloro-1,4-naphthoquinone with various amines, including this compound. [] This reaction yielded a series of N-substituted 1,4-naphthoquinone derivatives that exhibited varying degrees of antiproliferative activity. [] This highlights the potential of using this compound as a building block for creating compounds with potential therapeutic applications.

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